

# Monoolein-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Monoolein-d5

Cat. No.: B587898

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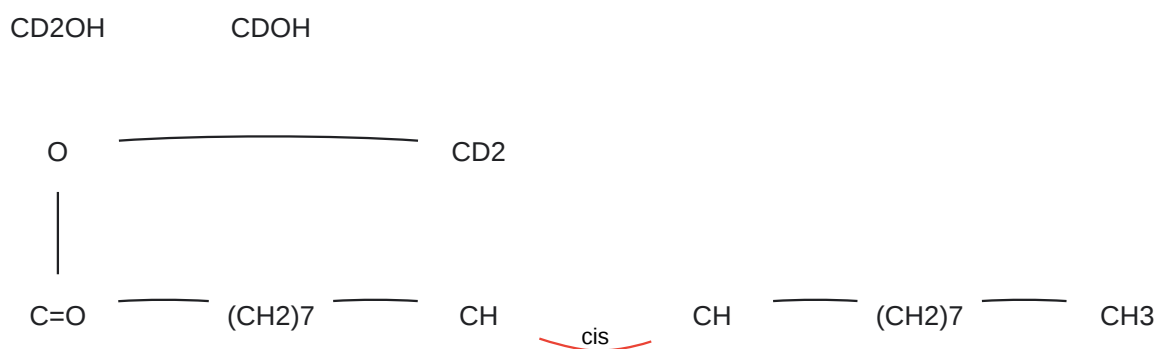
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **monoolein-d5**, a deuterated analog of the biologically significant lipid, monoolein. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in mass spectrometry-based lipidomics.

## Chemical Structure and Properties

**Monoolein-d5**, systematically named (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate, is a synthetic, isotopically labeled version of monoolein. The five deuterium atoms are strategically placed on the glycerol backbone, providing a distinct mass shift for analytical purposes while maintaining nearly identical physicochemical properties to its non-deuterated counterpart.

The chemical structure of **monoolein-d5** is presented below:



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Figure 1: Chemical structure of **monoolein-d5**, highlighting the deuterated glycerol backbone and the cis-unsaturated oleoyl chain.

## Quantitative Data Summary

The key quantitative data for **monoolein-d5** are summarized in the table below, alongside the properties of its non-deuterated analog for comparison.

Property	Monoolein-d5	Monoolein (for comparison)
IUPAC Name	(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate	(2,3-dihydroxypropyl) (Z)-octadec-9-enoate
Synonyms	rac 1-Oleoyl Glycerol-d5, 1-Monoolein-d5	1-Oleoyl-rac-glycerol, 1-Monoolein
CAS Number	565183-24-6	111-03-5
Molecular Formula	C <sub>21</sub> H <sub>35</sub> D <sub>5</sub> O <sub>4</sub>	C <sub>21</sub> H <sub>40</sub> O <sub>4</sub>
Molecular Weight	361.58	356.54
Purity	>99% (typical)	>99% (typical)
Physical State	Clear liquid to waxy solid at room temperature	Clear liquid to waxy solid at room temperature
Solubility	Chloroform, Ethyl Acetate	Chloroform, Hexane
InChI Key	RZRNAYUHWVFMIKTKRTIGZSA-N (for unlabeled)	RZRNAYUHWVFMIKTKRTIGZSA-N

## Experimental Applications and Protocols

**Monoolein-d5** is not known to be directly involved in signaling pathways. Instead, its primary and critical role in research is as an internal standard for the accurate quantification of endogenous monoolein in complex biological samples using mass spectrometry-based lipidomics. The deuterium labeling provides a known concentration of a chemically identical, yet

mass-shifted, analog that can be distinguished from the endogenous analyte. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and reproducible quantification.

## Detailed Experimental Protocol: Quantification of Monoolein in Biological Samples by LC-MS/MS

The following is a representative protocol for the use of **monoolein-d5** as an internal standard in a lipidomics workflow.

Objective: To quantify the concentration of monoolein in a biological matrix (e.g., plasma, cell lysate).

Materials:

- Biological sample (e.g., 50  $\mu$ L of human plasma)
- **Monoolein-d5** internal standard solution (e.g., 1  $\mu$ g/mL in methanol)
- Methanol (LC-MS grade)
- Chloroform (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Autosampler vials

- LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

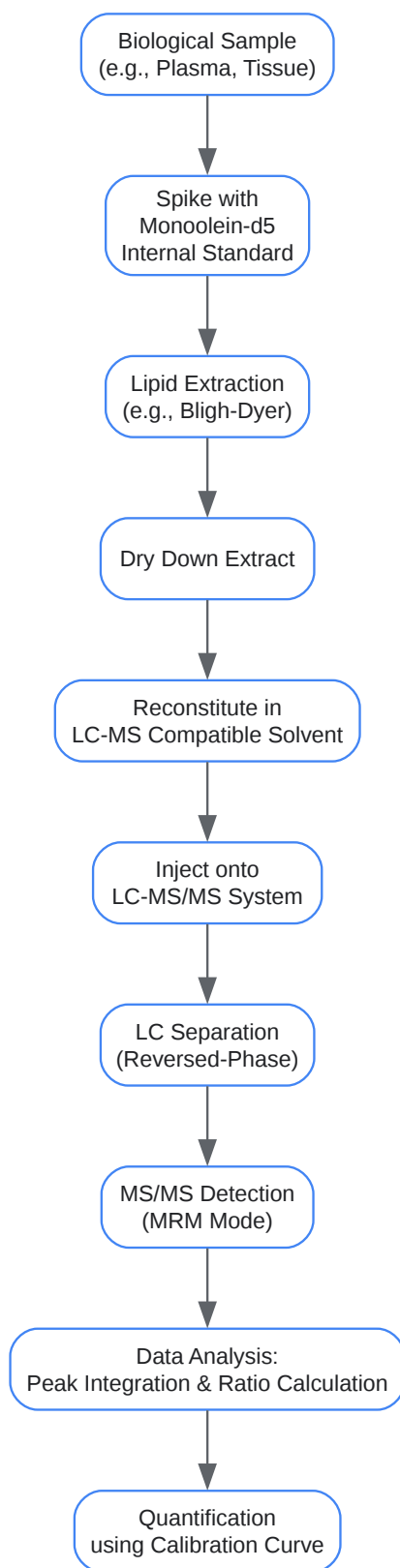
- Sample Preparation:
  - Thaw the biological sample on ice.
  - In a microcentrifuge tube, add 50  $\mu$ L of the sample.
  - Spike the sample with a known amount of the **monoolein-d5** internal standard solution (e.g., 10  $\mu$ L of a 1  $\mu$ g/mL solution).
  - Perform a lipid extraction, for example, using a modified Bligh-Dyer method:
    - Add 200  $\mu$ L of methanol and vortex thoroughly.
    - Add 100  $\mu$ L of chloroform and vortex.
    - Add 100  $\mu$ L of water and vortex.
    - Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
  - Carefully collect the lower organic phase containing the lipids into a new microcentrifuge tube.
  - Dry the lipid extract under a gentle stream of nitrogen.
  - Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100  $\mu$ L of 90:10 methanol:chloroform).
- LC-MS/MS Analysis:
  - Transfer the reconstituted sample to an autosampler vial.
  - Inject a small volume (e.g., 5  $\mu$ L) onto the LC-MS/MS system.
  - Liquid Chromatography (LC) Conditions (example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to separate monoolein from other lipids.
- Flow Rate: e.g., 0.3 mL/min.
- Column Temperature: e.g., 40°C.
- Mass Spectrometry (MS) Conditions (example):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM) transitions:
    - Endogenous Monoolein: Precursor ion (e.g., m/z 357.3 for  $[M+H]^+$ ) to a characteristic product ion.
    - **Monoolein-d5**: Precursor ion (e.g., m/z 362.3 for  $[M+H]^+$ ) to the same characteristic product ion.
  - Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
- Data Analysis:
  - Integrate the peak areas for both the endogenous monoolein and the **monoolein-d5** internal standard.
  - Calculate the ratio of the peak area of the endogenous monoolein to the peak area of the **monoolein-d5** internal standard.
  - Generate a calibration curve using known concentrations of unlabeled monoolein spiked with the same amount of **monoolein-d5**.

- Determine the concentration of endogenous monoolein in the sample by comparing its peak area ratio to the calibration curve.

## Logical Workflow for Quantitative Lipidomics

The following diagram illustrates the logical workflow for using **monoolein-d5** in a quantitative lipidomics experiment.



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Figure 2: A logical workflow for the quantification of monoolein in biological samples using **monoolein-d5** as an internal standard.

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